molecular formula C16H30 B14570611 2,2,3,3,6,6,7,7-Octamethyloct-4-yne CAS No. 61435-58-3

2,2,3,3,6,6,7,7-Octamethyloct-4-yne

Cat. No.: B14570611
CAS No.: 61435-58-3
M. Wt: 222.41 g/mol
InChI Key: MCOMWKZJYVPZNE-UHFFFAOYSA-N
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Description

2,2,3,3,6,6,7,7-Octamethyloct-4-yne is a highly branched alkyne characterized by eight methyl groups symmetrically distributed across its carbon backbone and a central carbon-carbon triple bond. This structure confers unique steric and electronic properties, making it a subject of interest in organic synthesis and materials science. The compound’s rigidity and hydrophobicity stem from its methyl substituents, which hinder rotational freedom and reduce solubility in polar solvents.

Properties

CAS No.

61435-58-3

Molecular Formula

C16H30

Molecular Weight

222.41 g/mol

IUPAC Name

2,2,3,3,6,6,7,7-octamethyloct-4-yne

InChI

InChI=1S/C16H30/c1-13(2,3)15(7,8)11-12-16(9,10)14(4,5)6/h1-10H3

InChI Key

MCOMWKZJYVPZNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C)(C)C#CC(C)(C)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,6,6,7,7-Octamethyloct-4-yne typically involves the alkylation of a suitable alkyne precursor with methyl groups. One common method is the reaction of 2,2,3,3,6,6,7,7-Octamethyloctane with a strong base, such as sodium amide, to generate the corresponding acetylide anion. This anion can then undergo alkylation with methyl iodide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process.

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,6,6,7,7-Octamethyloct-4-yne undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone to form diketones or carboxylic acids.

    Reduction: Hydrogenation of the triple bond using catalysts like palladium on carbon can yield the corresponding alkane.

    Substitution: Halogenation reactions with bromine or chlorine can introduce halogen atoms at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Bromine or chlorine in an inert solvent like carbon tetrachloride.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: 2,2,3,3,6,6,7,7-Octamethyloctane.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

2,2,3,3,6,6,7,7-Octamethyloct-4-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying alkyne reactivity.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and advanced lubricants.

Mechanism of Action

The mechanism of action of 2,2,3,3,6,6,7,7-Octamethyloct-4-yne involves its interaction with molecular targets through its triple bond and methyl groups. The compound can undergo addition reactions with nucleophiles, leading to the formation of various adducts. Its high degree of methyl substitution can also influence its binding affinity and specificity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2,2,3,3,6,6,7,7-Octamethyloct-4-yne, we compare it with structurally or functionally related alkynes:

Table 1: Key Properties of Selected Alkynes

Compound Molecular Formula Key Features Reactivity in Thiol-Yne Reactions Solubility Applications
This compound C₁₆H₂₈ High steric hindrance, symmetric methyl groups, rigid backbone Slow due to steric bulk Low (non-polar solvents) Specialty polymers, hydrophobic coatings
4-Arm PEG Alkyne (2 kg mol⁻¹) (C₂H₄O)ₙ-C≡C-(C₂H₄O)ₙ Polymer-based, flexible PEG chains, moderate steric hindrance Fast, efficient crosslinking High (aqueous) Hydrogels, biomedical materials
1-Hexyne C₆H₁₀ Linear alkyne, minimal steric hindrance Rapid, unhindered addition Moderate (organic solvents) Small-molecule synthesis
Dimethyl Acetylenedicarboxylate C₆H₆O₄ Electron-deficient triple bond, polar ester groups Highly reactive, regioselective High (polar solvents) Click chemistry, cycloadditions

Key Observations

Steric Effects : The octamethyl derivative exhibits significantly slower reaction kinetics in thiol-yne systems compared to linear or PEG-based alkynes. Steric shielding around the triple bond impedes nucleophilic attack, a critical step in click chemistry .

Solubility: Unlike hydrophilic PEG-alkynes (used in hydrogels), the octamethyl compound’s hydrophobicity limits its utility in aqueous systems but enhances compatibility with non-polar matrices (e.g., elastomers) .

Electronic Profile : While electron-deficient alkynes (e.g., dimethyl acetylenedicarboxylate) undergo rapid cycloadditions, the octamethyl derivative’s electron-rich triple bond favors radical-mediated thiol-yne mechanisms, albeit at reduced rates .

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